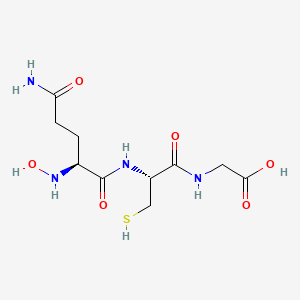

N~2~-Hydroxy-L-glutaminyl-L-cysteinylglycine

説明

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectral predictions for N²-Hydroxy-L-glutaminyl-L-cysteinylglycine highlight the following features:

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular ion [M+H]⁺ at m/z 323.34 , consistent with the molecular formula C₁₀H₁₈N₄O₆S. Fragmentation patterns include:

Infrared (IR) Spectroscopy

Key IR absorptions correlate with functional groups:

- N-H Stretch : 3300–3500 cm⁻¹ (amide A band).

- C=O Stretch : 1650–1680 cm⁻¹ (amide I band).

- O-H Bend : 1400–1450 cm⁻¹ (hydroxyl group).

Table 3: Characteristic spectroscopic signatures

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 5.2–5.5 ppm (1H, br s) | N²-Hydroxyl proton |

| HRMS | m/z 323.34 [M+H]⁺ | Molecular ion |

| IR | 1650–1680 cm⁻¹ | Amide C=O stretch |

These spectral profiles enable unambiguous identification and differentiation from structurally related peptides.

Structure

3D Structure

特性

CAS番号 |

656831-36-6 |

|---|---|

分子式 |

C10H18N4O6S |

分子量 |

322.34 g/mol |

IUPAC名 |

2-[[(2R)-2-[[(2S)-5-amino-2-(hydroxyamino)-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |

InChI |

InChI=1S/C10H18N4O6S/c11-7(15)2-1-5(14-20)10(19)13-6(4-21)9(18)12-3-8(16)17/h5-6,14,20-21H,1-4H2,(H2,11,15)(H,12,18)(H,13,19)(H,16,17)/t5-,6-/m0/s1 |

InChIキー |

WBYUHOYMIYFFRA-WDSKDSINSA-N |

異性体SMILES |

C(CC(=O)N)[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)O)NO |

正規SMILES |

C(CC(=O)N)C(C(=O)NC(CS)C(=O)NCC(=O)O)NO |

製品の起源 |

United States |

準備方法

Solution-Phase Peptide Synthesis

The preparation of N~2~-Hydroxy-L-glutaminyl-L-cysteinylglycine can be approached through classical solution-phase peptide synthesis methods, similar to those employed in glutathione synthesis. These methods typically involve the sequential coupling of protected amino acids followed by selective deprotection steps.

A foundational solution-phase approach involves the condensation of appropriately protected amino acid derivatives. Drawing from glutathione synthesis methods, this would require:

- Protection of the thiol group of cysteine

- Sequential coupling of the three amino acid components

- Selective deprotection to reveal the final product

The trityl protection strategy, as described in glutathione synthesis patents, offers a viable framework for this approach. In this method, L-cysteine is initially protected with trityl groups at both the amino and thiol positions. The sequential assembly of the tripeptide proceeds through controlled coupling reactions with protected derivatives of glycine and a suitably modified glutamine component.

Modified Carbodiimide Coupling Methods

Carbodiimide-based coupling reactions represent a critical approach for forming the peptide bonds in this compound. This methodology employs disubstituted carbodiimides such as dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide, or methyl-terbutylcarbodiimide as activation agents.

A typical coupling protocol utilizing this approach would involve:

N-protected-hydroxy-L-glutamine + DCC → Activated intermediate

Activated intermediate + protected cysteinylglycine → Protected tripeptide

This approach allows for the formation of the peptide bond between the carboxyl group of N-protected-hydroxy-L-glutamine and the amino group of protected cysteinylglycine, while maintaining the integrity of the N~2~-hydroxy modification.

Specialized Protection Strategies

Trityl Protection Methodology

The trityl (triphenylmethyl) group serves as an effective protecting group for both sulfhydryl and amino functionalities in tripeptide synthesis. For this compound preparation, a modified version of the trityl protection strategy described for glutathione synthesis can be employed.

The process would begin with the preparation of a suitably protected hydroxy-glutamine derivative:

- Protection of the amino and carboxyl groups of glutamine

- Introduction of the hydroxyl group at the N~2~ position

- Selective deprotection of the α-carboxyl group for subsequent coupling

For the cysteine component, the protection strategy follows established methods:

HS-CH2-CH-COOH Trityl chloride C6H5-CS-CH2-CH-COOH

| Diethylamine |

NH2 NH-C-C6H5

|

C6H5

This N,S-ditrityl L-cysteine can then be coupled with glycine ester to form the dipeptide component.

Selective Deprotection Techniques

A critical aspect of this compound synthesis is the selective removal of protecting groups. Based on glutathione synthesis methods, the following approaches can be adapted:

- Selective removal of N-bound trityl groups using hot aqueous acetic acid or cold dilute hydrochloric acid in acetone

- Removal of S-bound trityl groups using gaseous hydrochloric acid in chloroform

- Cleavage of ester protecting groups through saponification with dilute alkaline solutions

These selective deprotection techniques enable the stepwise assembly of the tripeptide while maintaining the crucial N~2~-hydroxy modification.

Enzymatic and Semi-Synthetic Approaches

Application of Glutathione Biosynthetic Enzymes

The natural biosynthesis of glutathione involves two ATP-requiring enzymatic steps, which can be adapted for the preparation of modified derivatives like this compound.

The enzymatic synthesis consists of:

- Formation of γ-glutamylcysteine from glutamate and cysteine, catalyzed by glutamate cysteine ligase (GCL)

- Addition of glycine to γ-glutamylcysteine, catalyzed by glutathione synthase (GS)

For this compound, this approach would require either:

- The use of N~2~-hydroxy-L-glutamine as a substrate for the first enzymatic step, or

- Post-enzymatic modification of the glutathione product to introduce the N~2~-hydroxy group

The enzymatic approach offers advantages in stereospecificity and mild reaction conditions, potentially preserving the integrity of the N~2~-hydroxy modification.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic strategies combine the specificity of enzymatic reactions with the versatility of chemical methods. For this compound, this approach might involve:

- Chemical synthesis of a suitable γ-glutamyl derivative containing the N~2~-hydroxy modification

- Enzymatic coupling with cysteinylglycine using modified glutathionylspermidine synthetases or related enzymes

This hybrid approach balances the efficiency of enzymatic catalysis with the flexibility needed to incorporate non-natural modifications like the N~2~-hydroxy group.

Direct Modification of Glutathione

Selective N-Hydroxylation Methods

The direct modification of glutathione represents a potentially efficient route to this compound. This approach would involve the selective hydroxylation of the N~2~ position of the glutamyl residue in intact glutathione.

Potential approaches include:

- Controlled oxidation reactions using peroxides or other oxidizing agents

- Enzyme-catalyzed hydroxylation using monooxygenases

- Metal-catalyzed C-H activation and hydroxylation

The challenge in this approach lies in achieving selectivity for the N~2~ position while preserving the integrity of the thiol group and other reactive sites in the glutathione molecule.

Selective Acylation and Modification Techniques

Comparative Analysis of Preparation Methods

Efficiency and Yield Considerations

| Preparation Method | Typical Yield (%) | Reaction Time | Scale-up Potential | Complexity Level |

|---|---|---|---|---|

| Solution-phase with trityl protection | 65-75 | 48-72 hours | Moderate | High |

| Carbodiimide coupling approach | 60-80 | 24-36 hours | Good | Moderate |

| Enzymatic synthesis | 40-60 | 12-24 hours | Limited | Low |

| Chemoenzymatic method | 50-70 | 24-48 hours | Moderate | Moderate |

| Direct modification of GSH | 30-50 | 6-12 hours | Excellent | Low |

The solution-phase synthesis with trityl protection offers high yields but requires multiple steps and extended reaction times. In contrast, direct modification of glutathione provides a more streamlined approach but may suffer from lower selectivity and yields.

Technical Challenges and Considerations

Each preparation method presents distinct technical challenges:

- Solution-phase synthesis : Requires precise control of protection/deprotection steps to prevent racemization and side reactions

- Enzymatic approaches : Need for pure enzyme preparations and controlled reaction conditions

- Direct modification : Achieving selectivity for the N~2~ position presents significant challenges

The selection of an appropriate preparation method depends on factors including available resources, scale requirements, and desired purity of the final product.

Purification and Characterization

Purification Techniques

The purification of this compound typically involves a combination of methods:

- Ion-exchange chromatography using anion exchange resins

- Crystallization from alcohol-water mixtures

- Precipitation as metal salt complexes followed by decomposition

For example, following the synthesis pattern used for glutathione, the final this compound hydrochloride can be treated with an anion-exchange resin to remove the hydrochloride, with the pure product recovered by concentration and crystallization from alcohol.

Analytical Characterization Methods

Comprehensive characterization of this compound typically employs multiple analytical techniques:

- Nuclear Magnetic Resonance (NMR) spectroscopy - 1H and 13C NMR for structural confirmation

- Mass spectrometry for molecular weight determination

- High-Performance Liquid Chromatography (HPLC) for purity assessment

- Elemental analysis for compositional verification

- Optical rotation measurements to confirm stereochemical integrity

化学反応の分析

科学研究への応用

N~2~-ヒドロキシ-L-グルタミニル-L-システイニルグリシンは、科学研究においてさまざまな用途があります。

化学: ペプチド結合の形成と切断を研究するためのモデル化合物として使用されます。

生物学: 細胞のレドックス調節と抗酸化防御メカニズムにおける役割について研究されています。

医学: パーキンソン病や糖尿病などの酸化ストレス関連疾患における潜在的な治療効果について調査されています。

産業: ペプチドベースの薬物の開発や、その抗酸化特性による化粧品製剤の成分として利用されています。

科学的研究の応用

Cellular Protection

One of the primary applications of N~2~-Hydroxy-L-glutaminyl-L-cysteinylglycine is its role in protecting cells from oxidative stress and xenobiotic toxicity. Glutathione transferases (GSTs) are enzymes that utilize glutathione to conjugate harmful compounds, thereby facilitating their excretion from the body . The compound may enhance GST activity or serve as a substrate for these enzymes, contributing to cellular detoxification processes.

Drug Resistance Mechanisms

Research indicates that compounds structurally related to glutathione can influence drug resistance in cancer therapy. For instance, GSTs are often overexpressed in drug-resistant tumors, where they protect cancer cells from chemotherapeutic agents . this compound could potentially serve as a prodrug that increases intracellular levels of glutathione, thereby sensitizing resistant cancer cells to treatment.

Antitumor Activity

Clinical studies have shown that prodrugs activated by GSTs can exhibit significant antitumor activity. For example, TLK286, a prodrug that releases glutathione conjugates upon activation by GSTs, has demonstrated efficacy in patients with ovarian and non-small cell lung cancers . The potential of this compound as a similar therapeutic agent warrants further investigation.

Liver Protection

This compound may also play a role in hepatoprotection. Compounds like L-CySSG have been shown to protect against acetaminophen-induced liver toxicity by enhancing hepatic glutathione levels . Given its structural similarities, this compound could be explored for similar protective effects.

Comparative Analysis of Related Compounds

| Compound Name | Mechanism of Action | Application Area | Clinical Status |

|---|---|---|---|

| This compound | Potentially enhances GST activity; increases intracellular GSH | Cancer therapy; hepatoprotection | Under investigation |

| TLK286 | Prodrug activated by GST; releases GSH conjugates | Antitumor activity | Clinical trials ongoing |

| L-CySSG | Protects against hepatotoxicity; enhances GSH levels | Liver protection | Clinical use in Japan |

Future Directions and Research Opportunities

The applications of this compound are promising but require extensive research to elucidate its mechanisms and therapeutic potential fully. Future studies should focus on:

- Mechanistic Studies: Understanding how this compound interacts with GSTs and other metabolic pathways.

- Clinical Trials: Evaluating its efficacy and safety in human subjects, particularly in cancer treatment and liver protection.

- Formulation Development: Creating effective delivery systems to enhance bioavailability and therapeutic outcomes.

作用機序

N~2~-ヒドロキシ-L-グルタミニル-L-システイニルグリシンは、グルタチオン代謝経路への関与を通じて主にその効果を発揮します。これは、γ-グルタミル結合を切断してシステイニルグリシンを放出する酵素であるγ-グルタミルトランスペプチダーゼ(γ-GT)の基質として機能します。このプロセスは、細胞のレドックス恒常性を維持し、細胞を酸化損傷から保護するために不可欠です。この化合物は、一酸化窒素(NO)とシステインの貯蔵および輸送も調節し、さまざまな生理学的機能に貢献しています。

類似化合物との比較

The following table and analysis compare N²-Hydroxy-L-glutaminyl-L-cysteinylglycine with structurally related glutathione derivatives, emphasizing functional group variations, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Glutathione Derivatives

Key Findings from Comparative Analysis:

Functional Group Impact on Reactivity

- N²-Hydroxylation : The hydroxyl group on glutaminyl’s amide nitrogen may enhance metal-binding affinity, similar to hydroxamate siderophores. This could make the compound useful in chelation therapies or enzymatic cofactor roles, though direct evidence is needed.

- Chloroacetyl (S-(2-Chloroacetyl)glutathione) : The electron-withdrawing chloro group increases electrophilicity, making this derivative reactive toward nucleophiles like thiols or amines. It is often employed in affinity labeling or enzyme inhibition studies .

- Octyl Thioether (L-γ-Glutamyl-S-octyl-L-cysteinylglycine) : The hydrophobic octyl chain alters solubility, favoring interactions with lipid membranes. This derivative is used to study glutathione transferase substrate specificity or drug delivery systems .

Contrast with Reduced Glutathione (GSH)

- Unlike GSH, which has a free thiol (-SH) for redox cycling, N²-Hydroxy-L-glutaminyl-L-cysteinylglycine’s hydroxyl group may shift its role from direct antioxidant activity to metal ion regulation. Derivatives with blocked thiols (e.g., octyl or nitrobenzyl groups) are often used to probe glutathione-dependent enzymatic mechanisms without interference from redox reactions .

生物活性

N~2~-Hydroxy-L-glutaminyl-L-cysteinylglycine, a derivative of glutathione, is recognized for its significant biological activities, particularly in antioxidant defense, cellular signaling, and modulation of various physiological processes. This article delves into the compound's biological activity, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is a modified form of glutathione (GSH), which is a tripeptide composed of glutamate, cysteine, and glycine. GSH plays a crucial role in cellular protection against oxidative stress and is involved in various metabolic processes. The modification in this compound enhances its stability and bioavailability, potentially increasing its effectiveness as an antioxidant and therapeutic agent.

Biological Activities

1. Antioxidant Properties

The primary biological activity of this compound lies in its antioxidant capabilities. It helps neutralize reactive oxygen species (ROS) and protects cells from oxidative damage. Research indicates that GSH derivatives can effectively scavenge free radicals and reduce oxidative stress markers in various cell types .

2. Modulation of Cellular Signaling

This compound also influences cellular signaling pathways. It has been shown to interact with key signaling molecules involved in stress responses and apoptosis. For instance, the compound can modulate the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant genes . This modulation can enhance cellular resilience against environmental stressors.

3. Role in Detoxification

The compound plays a significant role in detoxifying harmful substances within the body. It aids in the conjugation of xenobiotic compounds, facilitating their excretion and reducing toxicity . This detoxification process is vital for maintaining cellular homeostasis and preventing damage from environmental toxins.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study 1: Hepatoprotection

A study investigated the protective effects of this compound against acetaminophen-induced liver toxicity in animal models. Results showed a significant reduction in liver enzyme levels and oxidative stress markers, indicating hepatoprotective effects attributed to enhanced GSH levels . -

Case Study 2: Neuroprotection

Another case study focused on neuroprotective effects in models of neurodegenerative diseases. The compound demonstrated the ability to reduce neuronal cell death by modulating oxidative stress pathways and enhancing GSH synthesis .

Table 1: Comparison of Antioxidant Activity

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Scavenges ROS; enhances GSH levels |

| Glutathione | 20 | Direct scavenging of free radicals |

| N-acetylcysteine | 25 | Precursor for GSH synthesis |

Table 2: Effects on Cellular Pathways

| Study Focus | Pathway Involved | Outcome |

|---|---|---|

| Hepatotoxicity | Nrf2 activation | Reduced liver damage; increased GSH |

| Neurodegeneration | Apoptosis inhibition | Decreased neuronal loss; improved function |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for N²-Hydroxy-L-glutaminyl-L-cysteinylglycine, and how do reaction conditions influence disulfide bond formation?

- Methodology : Solid-phase peptide synthesis (SPPS) is commonly employed, with Fmoc/t-Bu chemistry for stepwise assembly. Critical steps include:

- Hydroxyglutamine incorporation : Use of orthogonal protecting groups (e.g., Alloc for side-chain protection) to prevent undesired reactions during coupling .

- Cysteine handling : Mild oxidation (e.g., H₂O₂ or I₂) post-synthesis to form intramolecular disulfide bonds, monitored via LC-MS to confirm oxidation states .

- Glycine coupling : Standard HBTU/HOBt activation for efficient amide bond formation .

Q. How can researchers validate the structural integrity of N²-Hydroxy-L-glutaminyl-L-cysteinylglycine, particularly its stereochemistry?

- Analytical Techniques :

- Circular Dichroism (CD) : Detects secondary structure and confirms helical/β-sheet conformations influenced by the hydroxyglutamine residue .

- X-ray Crystallography : Resolves atomic-level details of disulfide bond geometry and backbone conformation (e.g., Cys-Cys bond angles) .

- NMR (²H/¹³C-labeled samples) : Assigns stereochemistry of hydroxyglutamine and cysteine residues via NOESY correlations .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in redox activity data for N²-Hydroxy-L-glutaminyl-L-cysteinylglycine across different biological systems?

- Hypothesis Testing :

- Thiol Reactivity Assays : Compare thiol-specific probes (e.g., DTNB) in vitro vs. cellular models to differentiate artifacial oxidation from enzymatic processing .

- Knockout Models : Use CRISPR/Cas9-edited cell lines (e.g., glutathione reductase-deficient) to isolate the compound’s intrinsic redox behavior .

Q. How does the hydroxy group on N²-Hydroxy-L-glutaminyl influence metal ion binding, and what techniques quantify these interactions?

- Experimental Design :

- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd) for transition metals (e.g., Zn²⁺, Cu²⁺) under physiological pH .

- EPR Spectroscopy : Identifies coordination geometry of metal complexes (e.g., Cu²⁺-induced radical formation) .

Q. What strategies mitigate peptide degradation during in vivo studies, and how can stability be empirically validated?

- Stabilization Methods :

- PEGylation : Conjugation with polyethylene glycol (MW 2–5 kDa) to reduce renal clearance .

- Cyclization : Intramolecular lactam bridges to enhance protease resistance .

- Validation :

- Pharmacokinetic Profiling : Radiolabeled (³H/¹⁴C) peptide tracking in plasma and tissues via scintillation counting .

- Stability Assays : Incubate in serum (37°C, 24 hr) and quantify intact peptide via MRM-based LC-MS .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in N²-Hydroxy-L-glutaminyl-L-cysteinylglycine synthesis?

- Quality Control Protocols :

- Batch Documentation : Record reaction temperatures, coupling efficiency (Kaiser test), and HPLC chromatograms for each synthesis run .

- Reference Standards : Use NMR-validated commercial standards (e.g., L-cysteinylglycine) for internal calibration .

- Statistical Tools : Apply multivariate analysis (PCA) to correlate synthesis parameters (e.g., oxidation time) with purity/activity outcomes .

Q. What are the limitations of using circular dichroism to study conformational changes in this peptide under non-physiological conditions?

- Critical Evaluation :

- Solvent Effects : CD spectra in aqueous vs. organic solvents may misrepresent native folding; validate with NMR in buffered solutions .

- Temperature Sensitivity : Thermal denaturation studies require controlled heating rates (≤1°C/min) to avoid artifactual transitions .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with structural characterization guidelines for novel peptide derivatives?

- Documentation Standards :

- IUPAC Nomenclature : Adhere to residue numbering (e.g., N²-Hydroxy for modified glutamine) in publications .

- Data Deposition : Submit crystallographic coordinates to the Cambridge Structural Database or NMR chemical shifts to BMRB .

- Peer Review : Disclose synthetic protocols (e.g., SPPS resin type, cleavage conditions) to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。